In Vitro Antitrichomonal Activity: Metronidazole Susceptibility Profile Versus Tinidazole, Secnidazole, and Ornidazole in Clinical Isolates
In a direct head-to-head comparison against 94 clinical isolates of T. vaginalis, metronidazole exhibited a susceptibility rate of 61% (57/94 isolates), which was lower than that of tinidazole (80%, 75/94 isolates), secnidazole (75%, 71/94 isolates), and ornidazole (89%, 84/94 isolates) [1]. The resistance rate for metronidazole was 11%, compared to 2% for tinidazole and 1% for secnidazole, while no resistance was observed for ornidazole [1]. The intermediate category comprised 28% of isolates for metronidazole versus 18% for tinidazole, 24% for secnidazole, and 11% for ornidazole [1].
| Evidence Dimension | In vitro susceptibility and resistance rates of Trichomonas vaginalis clinical isolates to 5-nitroimidazoles |
|---|---|
| Target Compound Data | Metronidazole: 61% susceptible, 28% intermediate, 11% resistant (n=94 isolates) |
| Comparator Or Baseline | Tinidazole: 80% susceptible, 18% intermediate, 2% resistant; Secnidazole: 75% susceptible, 24% intermediate, 1% resistant; Ornidazole: 89% susceptible, 11% intermediate, 0% resistant (n=94 isolates) |
| Quantified Difference | Metronidazole susceptibility is 19 percentage points lower than tinidazole and 28 percentage points lower than ornidazole; metronidazole resistance rate is 5.5-fold higher than tinidazole and 11-fold higher than secnidazole. |
| Conditions | T. vaginalis clinical isolates (n=94) from South African women; MIC testing in Diamond's broth after 48h anaerobic incubation at 37°C; susceptibility defined as MIC <2 mg/L. |
Why This Matters
This data quantifies the potential for metronidazole treatment failure in T. vaginalis infections relative to other 5-nitroimidazoles, a critical consideration for procurement in clinical microbiology or infectious disease research settings.
- [1] Mtshali A, Ngcapu S, Govender K, Sturm AW, Moodley P, Joubert BC. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum. 2022;10(4):e00912-22. View Source
